REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([Br:15])=[CH:9][CH:8]=3.[N+:16]([O-])([OH:18])=[O:17]>C(O)(=O)C>[Br:15][C:10]1[CH:9]=[C:8]([N+:16]([O-:18])=[O:17])[C:7]2[NH:6][C:5]3[C:13]([C:12]=2[CH:11]=1)=[CH:14][C:2]([Br:1])=[CH:3][CH:4]=3
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2NC3=CC=C(C=C3C2C1)Br
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser, mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
The stirred solution was heated
|
Type
|
ADDITION
|
Details
|
was added over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After 2/3 of the nitrating mixture was added
|
Type
|
ADDITION
|
Details
|
The remainder of the nitrating mixture was added
|
Type
|
TEMPERATURE
|
Details
|
the whole refluxed gently for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
softens at 232° C.
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized
|
Type
|
CUSTOM
|
Details
|
to give yellow crystals with m.p. 252°-256° C. (uncovered), 256°-260° C. (covered)
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=2NC3=CC=C(C=C3C2C1)Br)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |